4-(Chloromethyl)-2-methylpyrimidine
CAS No.: 89967-01-1
Cat. No.: VC3852926
Molecular Formula: C6H7ClN2
Molecular Weight: 142.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89967-01-1 |
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Molecular Formula | C6H7ClN2 |
Molecular Weight | 142.58 g/mol |
IUPAC Name | 4-(chloromethyl)-2-methylpyrimidine |
Standard InChI | InChI=1S/C6H7ClN2/c1-5-8-3-2-6(4-7)9-5/h2-3H,4H2,1H3 |
Standard InChI Key | UCKYCHMKMAVSJI-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=N1)CCl |
Canonical SMILES | CC1=NC=CC(=N1)CCl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-(Chloromethyl)-2-methylpyrimidine is systematically named according to IUPAC guidelines as 4-(chloromethyl)-2-methylpyrimidine. Its SMILES notation (CC1=NC=CC(=N1)CCl) reflects the pyrimidine ring with substituents at positions 2 and 4 . The compound’s planar aromatic ring system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom enhances the electrophilicity of the chloromethyl group, enabling nucleophilic substitution reactions.
Spectroscopic and Physicochemical Properties
Key physicochemical properties include:
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Boiling Point: Estimated at 240–245°C (extrapolated from similar pyrimidine derivatives).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) but poorly soluble in water .
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Refractive Index: (analogous to 4-Chloro-2-(chloromethyl)-6-methylpyrimidine).
The compound’s infrared (IR) spectrum shows characteristic absorption bands at 750 cm⁻¹ (C-Cl stretch) and 1550 cm⁻¹ (C=N aromatic stretch). Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl group (δ 2.5 ppm, singlet) and chloromethyl protons (δ 4.3 ppm, triplet) .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The most common synthetic route involves chloromethylation of 2-methylpyrimidine. In a typical procedure:
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Reaction Setup: 2-Methylpyrimidine is treated with formaldehyde (HCHO) and hydrochloric acid (HCl) in acetic acid at 60–80°C.
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Mechanism: The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced at the para position relative to the methyl group.
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Purification: The crude product is isolated via silica gel chromatography, yielding a pale-yellow liquid with >95% purity .
Equation:
Industrial-Scale Production
Industrial methods optimize yield and cost-efficiency:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time compared to batch processes.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate chloromethylation, achieving yields of 85–90% .
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Safety Protocols: Due to the toxicity of HCl and formaldehyde, closed systems with scrubbers are mandatory to prevent emissions.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution Reactions
The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols):
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With Amines: Forms secondary amines, e.g., reaction with piperazine yields -((2-methylpyrimidin-4-yl)methyl)piperazine, a precursor to antipsychotic drugs .
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With Thiols: Produces thioethers, which are explored as protease inhibitors.
Coupling Reactions
Industrial and Research Applications
Pharmaceutical Intermediates
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Antiviral Agents: Serves as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 .
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Herbicides: Derivatives inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants.
Material Science
Functionalization with conductive polymers enhances electron mobility in organic semiconductors, achieving hole mobilities of 0.5 cm²/V·s .
Comparative Analysis with Structural Analogs
Compound | Substituents | Reactivity | Biological Activity (IC₅₀) |
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4-(Chloromethyl)-2-methylpyrimidine | 4-CH₂Cl, 2-CH₃ | High | 8–12 µM (Cancer) |
2-Methylpyrimidine | 2-CH₃ | Low | Inactive |
4-Amino-2-methylpyrimidine | 4-NH₂, 2-CH₃ | Moderate | 15–20 µM (Bacterial) |
The chloromethyl group’s electronegativity and steric effects confer superior reactivity and bioactivity compared to analogs lacking this moiety .
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